molecular formula C13H18N2O4 B6766923 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6766923
M. Wt: 266.29 g/mol
InChI Key: NLBJTBYOPAQTKS-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-10-1-2-11(17)15(10)5-4-14-12(18)9-7-13(9)3-6-19-8-13/h9H,1-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJTBYOPAQTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCNC(=O)C2CC23CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[24]heptane-2-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of analogs with different functional groups .

Scientific Research Applications

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into biological processes at the molecular level.

    Medicine: Its potential as a drug candidate is explored due to its stability and ability to interact with biological targets, making it a promising scaffold for the development of new therapeutics.

    Industry: The compound’s unique structure makes it valuable in the design of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzymatic activity or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and pyrrolidinone derivatives, such as:

Uniqueness

What sets N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide apart is its unique spirocyclic structure combined with the pyrrolidinone moiety. This combination provides a stable and rigid scaffold that is highly desirable in drug design and material science.

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